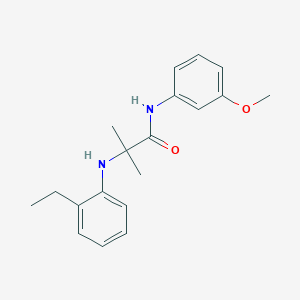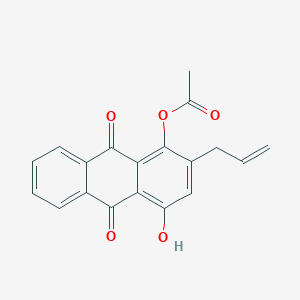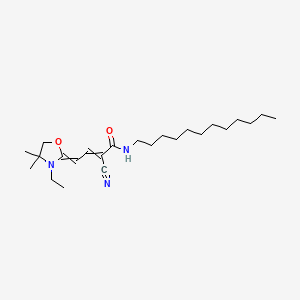![molecular formula C30H64OSi B14363091 Silane, trimethyl[(24-methylhexacosyl)oxy]- CAS No. 92510-82-2](/img/structure/B14363091.png)
Silane, trimethyl[(24-methylhexacosyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(24-methylhexacosyl)oxy]- is a chemical compound that belongs to the class of organosilanes. Organosilanes are compounds containing silicon-carbon bonds, and they are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(24-methylhexacosyl)oxy]- typically involves the reaction of trimethylsilane with a suitable alkoxy compound. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(24-methylhexacosyl)oxy]- may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[(24-methylhexacosyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl[(24-methylhexacosyl)oxy]- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Silane, trimethyl[(24-methylhexacosyl)oxy]- include silanols, siloxanes, and various substituted organosilanes. These products have diverse applications in materials science, pharmaceuticals, and chemical synthesis.
Aplicaciones Científicas De Investigación
Silane, trimethyl[(24-methylhexacosyl)oxy]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[(24-methylhexacosyl)oxy]- involves its ability to form stable silicon-carbon bonds. This property allows it to interact with various molecular targets and pathways, facilitating the modification of surfaces and the synthesis of complex molecules. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can be selectively activated or deactivated under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Silane, trimethyl[(24-methylhexacosyl)oxy]- include:
Trimethylsilane: A simpler organosilane with similar reactivity but different applications.
Phenylsilane: Contains a phenyl group instead of the alkoxy group, leading to different chemical properties.
Trichlorosilane: A highly reactive silane used in the production of silicon-based materials.
Uniqueness
Silane, trimethyl[(24-methylhexacosyl)oxy]- is unique due to its specific alkoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organosilanes may not be suitable.
Propiedades
Número CAS |
92510-82-2 |
|---|---|
Fórmula molecular |
C30H64OSi |
Peso molecular |
468.9 g/mol |
Nombre IUPAC |
trimethyl(24-methylhexacosoxy)silane |
InChI |
InChI=1S/C30H64OSi/c1-6-30(2)28-26-24-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-25-27-29-31-32(3,4)5/h30H,6-29H2,1-5H3 |
Clave InChI |
QZSIDHOINICOFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


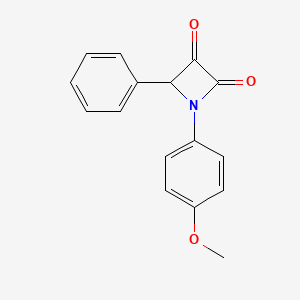
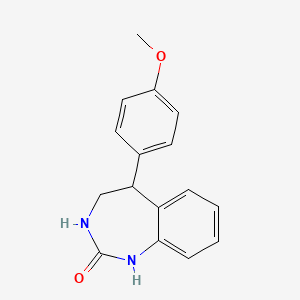
![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)

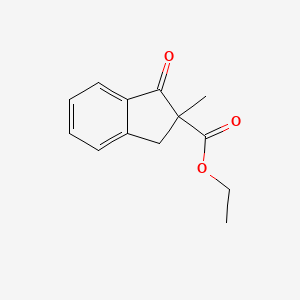
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)

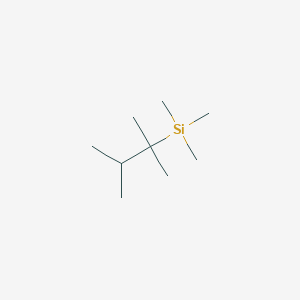
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
